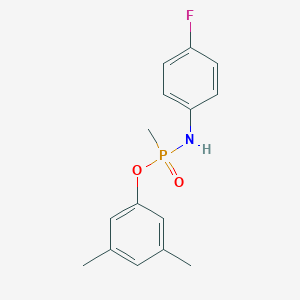
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFMP is a phosphonate ester and belongs to the class of organophosphorus compounds. It possesses unique chemical and physical properties that make it an ideal candidate for various scientific studies.
作用機序
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate exerts its inhibitory effect on CTP:phosphocholine cytidylyltransferase by binding to the enzyme's active site and blocking the access of its substrate, CTP. This results in the inhibition of phosphatidylcholine synthesis, which in turn affects various cellular processes that are dependent on this lipid.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on CTP:phosphocholine cytidylyltransferase, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to inhibit the activity of other enzymes that are involved in phospholipid biosynthesis. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to affect the lipid composition of cell membranes, which can have an impact on membrane fluidity and permeability. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One of the major advantages of 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate is its high potency and specificity towards CTP:phosphocholine cytidylyltransferase. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has some limitations as well. It is a highly toxic compound and requires careful handling in the laboratory. Furthermore, its inhibitory effect on other enzymes involved in phospholipid biosynthesis can complicate the interpretation of experimental results.
将来の方向性
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has a wide range of potential applications in scientific research. Some of the future directions for research on 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate include studying its effect on other cellular processes such as autophagy and lipid metabolism. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be modified to improve its selectivity and potency towards specific enzymes, making it an even more valuable tool for studying phospholipid biosynthesis. Finally, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be used as a lead compound for the development of novel anticancer agents that target phospholipid metabolism in cancer cells.
合成法
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with 4-fluoroaniline to form 3,5-dimethylphenyl N-(4-fluorophenyl) amine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the corresponding methyl ester. Finally, the phosphonate ester is obtained by the reaction of the methyl ester with phosphorus trichloride and triethylamine.
科学的研究の応用
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a probe for studying the activity of enzymes that are involved in the biosynthesis of phospholipids. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to be a potent inhibitor of the enzyme CTP:phosphocholine cytidylyltransferase, which is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been used as a tool for studying the role of phospholipids in various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDYNKXUAXPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

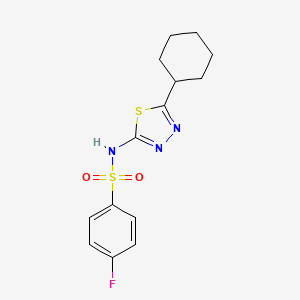
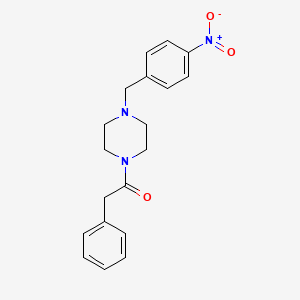
![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
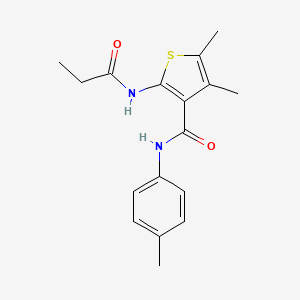
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)

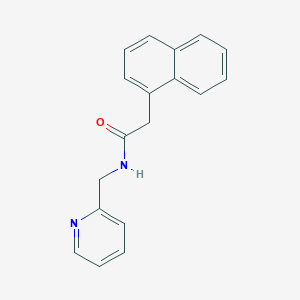
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
